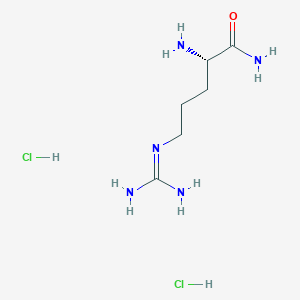

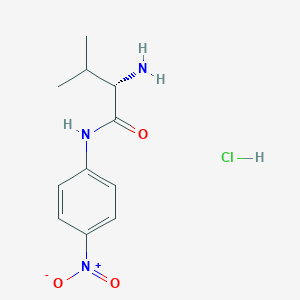

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

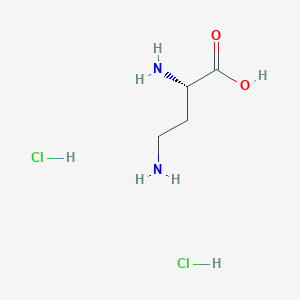

The compound is a derivative of 4-Nitrophenethylamine hydrochloride . 4-Nitrophenethylamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 . It is used in laboratory settings and is not recommended for food, drug, or pesticide use .

Synthesis Analysis

While specific synthesis methods for “(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride” are not available, 4-Nitrophenethylamine hydrochloride has been used in the synthesis of various compounds . For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .

Scientific Research Applications

Chemical Kinetics and Reaction Mechanisms

A study explored the chemical behavior of related butanamide compounds, focusing on their reactions in aqueous sodium hydroxide solutions. The research found that these compounds undergo ring closure, forming derivatives like substituted 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to substituted 4-amino-N-phenylbutanoates. The study provided detailed kinetic measurements, showcasing how the kinetics and mechanism of these reactions vary depending on the substitutions made to the butanamide skeleton (Sedlák et al., 2002).

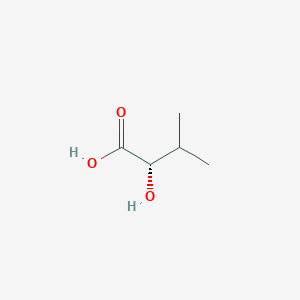

Synthesis and Structural Analysis

A paper described the synthesis of a related compound, (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, highlighting the process of converting (S)-2-amino-4-(methylthio)butanamide hydrochloride into other forms and analyzing the structures of the products through various techniques (Zhou Yawen, 2004).

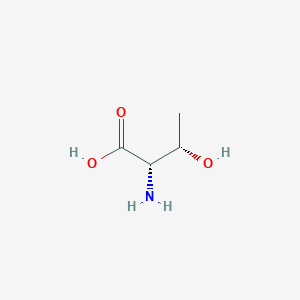

Vibrational Spectral Techniques

A study utilized vibrational spectral techniques to characterize a compound structurally similar to (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride. The research demonstrated the application of FT-IR and FT-Raman spectra to understand the molecular structure and revealed the compound's solid-state configuration (Hu Chang-liang, 2013).

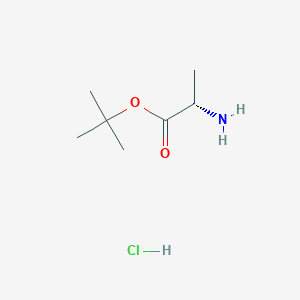

Synthesis of Pharmaceutical Intermediates

Another study highlighted the synthesis of Nifekalant hydrochloride, showcasing how key intermediates like Chloroethyl)amino-1,3-dimethylpyrimidinedione are prepared and further processed into pharmaceuticals. The study's approach offers insights into the synthetic pathways and structural confirmation techniques used in pharmaceutical chemistry (Jiang Qing-qian, 2004).

properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTMFJBVZIWWCC-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585290 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride | |

CAS RN |

77835-49-5 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.